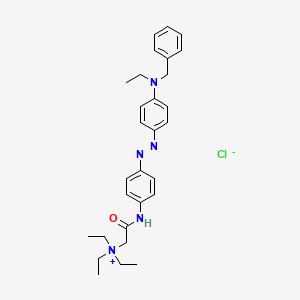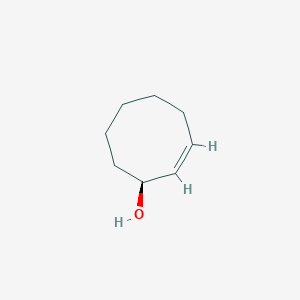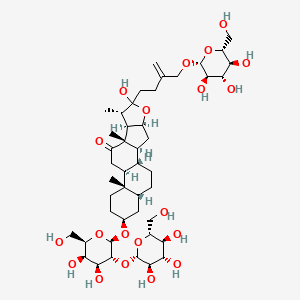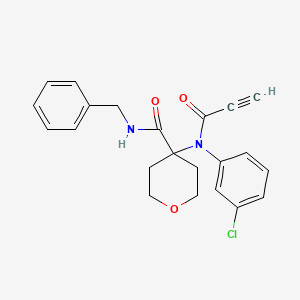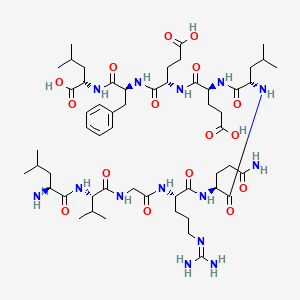
LVGRQLEEFL (mouse)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
LVGRQLEEFL (mouse) is a peptide corresponding to amino acids 113 to 122 in apolipoprotein J (apoJ). This compound exhibits anti-inflammatory and anti-atherogenic properties. It can be added to an apoJ mimetic to form HM-10/10 peptide, which is a novel chimeric high-density lipoprotein mimetic .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of LVGRQLEEFL (mouse) involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically involves:
Deprotection: Removal of the protecting group from the amino acid attached to the resin.
Coupling: Addition of the next amino acid in the sequence using coupling reagents like HBTU or DIC.
Cleavage: Final removal of the peptide from the resin using a cleavage cocktail containing TFA (trifluoroacetic acid).
Industrial Production Methods
Industrial production of LVGRQLEEFL (mouse) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high purity and yield .
化学反应分析
Types of Reactions
LVGRQLEEFL (mouse) primarily undergoes peptide bond formation during its synthesis. It can also participate in:
Oxidation: Oxidative conditions can affect the peptide, particularly the methionine and cysteine residues if present.
Reduction: Reductive conditions can reduce disulfide bonds within the peptide.
Substitution: Amino acid residues within the peptide can be substituted to create analogs with different properties.
Common Reagents and Conditions
Coupling Reagents: HBTU, DIC, and HATU are commonly used for peptide bond formation.
Cleavage Reagents: TFA is used to cleave the peptide from the resin.
Oxidizing Agents: Hydrogen peroxide or iodine can be used for oxidation reactions.
Reducing Agents: DTT (dithiothreitol) or TCEP (tris(2-carboxyethyl)phosphine) are used for reduction reactions.
Major Products
The major product of these reactions is the LVGRQLEEFL (mouse) peptide itself, along with any analogs or derivatives created through substitution reactions .
科学研究应用
LVGRQLEEFL (mouse) has a wide range of applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in cellular processes and interactions with other biomolecules.
Medicine: Explored for its therapeutic potential due to its anti-inflammatory and anti-atherogenic properties.
Industry: Utilized in the development of novel biomaterials and drug delivery systems
作用机制
LVGRQLEEFL (mouse) exerts its effects by interacting with specific molecular targets and pathways. It is known to protect retinal pigment epithelium (RPE) and photoreceptors from oxidant-induced cell death. The peptide mimics the function of apolipoprotein J, contributing to its anti-inflammatory and anti-atherogenic properties .
相似化合物的比较
Similar Compounds
LVGRQLEEFL (human): A similar peptide derived from human apolipoprotein J.
HM-10/10 Peptide: A chimeric high-density lipoprotein mimetic formed by combining LVGRQLEEFL (mouse) with an apoJ mimetic.
Uniqueness
LVGRQLEEFL (mouse) is unique due to its specific sequence and properties. It exhibits both anti-inflammatory and anti-atherogenic characteristics, making it a valuable compound for research and therapeutic applications .
属性
分子式 |
C55H90N14O16 |
|---|---|
分子量 |
1203.4 g/mol |
IUPAC 名称 |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C55H90N14O16/c1-28(2)23-33(56)46(76)69-45(31(7)8)53(83)61-27-42(71)62-34(15-12-22-60-55(58)59)47(77)63-35(16-19-41(57)70)49(79)66-38(24-29(3)4)51(81)65-36(17-20-43(72)73)48(78)64-37(18-21-44(74)75)50(80)67-39(26-32-13-10-9-11-14-32)52(82)68-40(54(84)85)25-30(5)6/h9-11,13-14,28-31,33-40,45H,12,15-27,56H2,1-8H3,(H2,57,70)(H,61,83)(H,62,71)(H,63,77)(H,64,78)(H,65,81)(H,66,79)(H,67,80)(H,68,82)(H,69,76)(H,72,73)(H,74,75)(H,84,85)(H4,58,59,60)/t33-,34-,35-,36-,37-,38-,39-,40-,45-/m0/s1 |
InChI 键 |
VVAUINWLMWOCOY-UTGHKSCTSA-N |
手性 SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC(C)C)C(=O)O)N |
规范 SMILES |
CC(C)CC(C(=O)NC(C(C)C)C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC(C)C)C(=O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




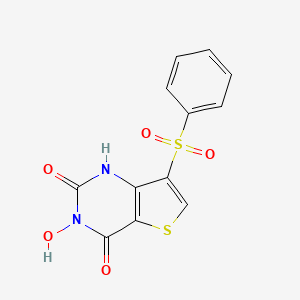
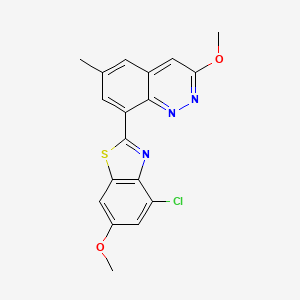
![[(1R,6S,8S,10S,12R)-8-methyl-3-methylidene-4,14-dioxo-5,9,15-trioxatetracyclo[11.2.1.02,6.08,10]hexadec-13(16)-en-12-yl] acetate](/img/structure/B12378666.png)
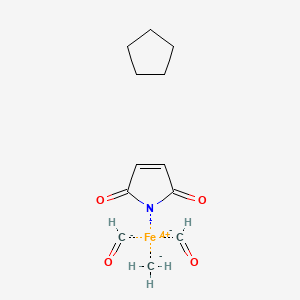
![4-[[(2Z)-2-[(2E)-2-[3-[(E)-2-[3-[(4-carboxyphenyl)methyl]-1,1-dimethylbenzo[e]indol-3-ium-2-yl]ethenyl]-2-chlorocyclohex-2-en-1-ylidene]ethylidene]-1,1-dimethylbenzo[e]indol-3-yl]methyl]benzoic acid](/img/structure/B12378672.png)
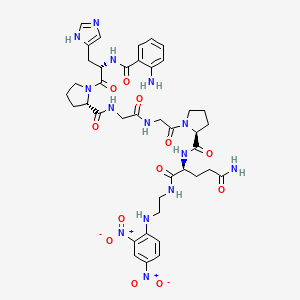
![3-fluoro-N-[3-(2-fluorophenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-ylidene]benzamide](/img/structure/B12378684.png)
